molecular formula C20H20N2O3 B5083514 5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B5083514
M. Wt: 336.4 g/mol
InChI Key: SCBFYXOPLLLNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, commonly known as BEPM, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BEPM is a heterocyclic compound that contains a pyrimidine ring and a benzoyl group attached to it.

Scientific Research Applications

BEPM has been extensively studied for its potential applications in various scientific fields. In medicine, BEPM has been shown to exhibit anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BEPM has also been shown to inhibit the replication of HIV and herpes simplex virus. In agriculture, BEPM has been used as a plant growth regulator and fungicide. It has been found to enhance the growth of plants and protect them from fungal diseases. In material science, BEPM has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of BEPM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, BEPM has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the induction of apoptosis. BEPM has also been shown to inhibit the activity of HIV integrase, an enzyme that is essential for the integration of viral DNA into the host genome. This leads to the inhibition of viral replication and the suppression of viral load.
Biochemical and Physiological Effects:
BEPM has been shown to have a range of biochemical and physiological effects. In cancer cells, BEPM has been shown to induce apoptosis, cell cycle arrest, and DNA damage. It has also been shown to inhibit the migration and invasion of cancer cells. In HIV-infected cells, BEPM has been shown to inhibit viral replication and reduce viral load. In plants, BEPM has been shown to enhance growth and protect against fungal diseases. It has also been shown to increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

BEPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, BEPM has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for research on BEPM. In medicine, further studies are needed to elucidate the mechanism of action of BEPM and its potential as a therapeutic agent for various diseases. In agriculture, more research is needed to optimize the use of BEPM as a plant growth regulator and fungicide. In material science, BEPM can be used as a precursor for the synthesis of novel materials with unique properties. Overall, BEPM has great potential for a wide range of scientific applications, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis method of BEPM involves the reaction of 4-ethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as piperidine. The reaction takes place in ethanol as a solvent under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization techniques. The yield of BEPM is typically around 70-80%, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.

properties

IUPAC Name

5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-25-16-11-9-14(10-12-16)18-17(13(2)21-20(24)22-18)19(23)15-7-5-4-6-8-15/h4-12,18H,3H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFYXOPLLLNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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